(6)-Gingerol

Antioxidant activity Free radical scavenging DPPH assay

Source the native fresh ginger constituent—not thermally degraded [6]-shogaol. [6]-Gingerol retains the labile β-hydroxy ketone group, conferring superior antioxidant potency (DPPH IC50 4.85 vs 7.61 μg/mL) and asymmetric in vivo bioconversion kinetics with larger forward clearance to [6]-shogaol than the reverse reaction. Its C10 alkyl chain dictates differential TRPV1 agonism and CYP2C9 inhibition (IC50 12.1 μmol/L) versus [8]- and [10]-gingerol. Essential for gastric stability studies (pH-dependent shogaol interconversion at pH 1 but not pH 7.4), authentic phytochemical profiling, and reproducible pharmacology. Supplied with verified HPLC purity.

Molecular Formula C17H26O4
Molecular Weight 294.4 g/mol
CAS No. 58253-27-3
Cat. No. B1617988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6)-Gingerol
CAS58253-27-3
Molecular FormulaC17H26O4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1
InChIKeyNLDDIKRKFXEWBK-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6]-Gingerol (CAS 58253-27-3) Procurement Guide: Scientific Baseline & Compound Identification


[6]-Gingerol is the principal pungent phenolic phytochemical found in fresh ginger (Zingiber officinale) rhizome, characterized by a β-hydroxy ketone functional group attached to a 10-carbon alkyl chain (C17H26O4, MW 294.39) [1]. It is distinguished from other gingerols (e.g., [8]-gingerol, [10]-gingerol) by its specific alkyl chain length and from its dehydrated dehydration product, [6]-shogaol, by the presence of a labile β-hydroxy group . Unlike [6]-shogaol, which is primarily formed during thermal processing or storage, [6]-gingerol is the native constituent of fresh ginger, making its procurement essential for studies targeting the unprocessed phytochemical profile [2].

Why [6]-Gingerol Cannot Be Substituted by In-Class Analogs: A Scientific Rationale for Procurement


In-class substitution with other gingerols ([8]-, [10]-gingerol) or the closely related [6]-shogaol is scientifically unsound due to fundamental differences in molecular structure, stability, and pharmacodynamics. The labile β-hydroxy ketone group of [6]-gingerol confers distinct chemical reactivity and pH-dependent degradation kinetics compared to the more stable α,β-unsaturated ketone system in [6]-shogaol [1]. Critically, [6]-gingerol and [6]-shogaol undergo reversible interconversion in vivo, with [6]-gingerol demonstrating a significantly larger clearance rate in its conversion to [6]-shogaol than the reverse reaction, thereby altering the net exposure profile of each compound after dosing [2]. Furthermore, the alkyl chain length variation among gingerols ([6]- vs. [8]- vs. [10]-) dictates differential TRPV1 agonist potency and cytochrome P450 inhibition profiles, rendering them non-fungible in receptor pharmacology and drug interaction studies [3]. Consequently, sourcing the correct, well-characterized compound is a non-negotiable prerequisite for experimental reproducibility and valid cross-study comparisons.

[6]-Gingerol (CAS 58253-27-3) Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


[6]-Gingerol vs. [6]-Shogaol: 56% Superior Free Radical Scavenging Potency in DPPH Assay

In a direct comparative antioxidant assay, [6]-gingerol exhibited significantly higher potency than its dehydrated analog [6]-shogaol. The IC50 of [6]-gingerol for DPPH radical scavenging was 4.85 ± 0.58 μg/mL, compared to 7.61 ± 0.81 μg/mL for [6]-shogaol, representing a 56% greater potency (lower IC50) for [6]-gingerol [1]. This superior activity was also observed in the ABTS assay, with IC50 values of 5.35 ± 0.33 μg/mL for [6]-gingerol versus 7.05 ± 0.23 μg/mL for [6]-shogaol [1]. The difference in the conjugated enone system between the two compounds is the primary structural determinant of this differential antioxidant capacity.

Antioxidant activity Free radical scavenging DPPH assay Structure-activity relationship

[6]-Gingerol vs. [8]-Gingerol vs. [10]-Gingerol: Differential CYP2C9 Inhibition with 1.8× Higher IC50 Than [8]-Gingerol

A direct comparison of the major gingerols against a panel of human cytochrome P450 enzymes revealed distinct isoform-specific inhibitory profiles. Against CYP2C9, [6]-gingerol exhibited an IC50 of 12.1 μmol/L, which is 1.8-fold higher (less potent) than the IC50 of 6.8 μmol/L for [8]-gingerol and lower than the IC50 of 16.3 μmol/L for [10]-gingerol [1]. Similarly, against CYP2C19, [6]-gingerol (IC50 = 30.7 μmol/L) was 2.5-fold less potent than [8]-gingerol (IC50 = 12.5 μmol/L) [1]. These quantitative differences demonstrate that P450 inhibition is not a class effect but is highly dependent on alkyl chain length.

Cytochrome P450 Drug-drug interaction CYP2C9 inhibition Hepatocyte metabolism

[6]-Gingerol vs. [6]-Shogaol: Significantly Greater Metabolic Clearance in the Forward Bioconversion Pathway

A comprehensive in vivo pharmacokinetic study in rats demonstrated asymmetric interconversion kinetics between [6]-gingerol and [6]-shogaol. Following intravenous administration of [6]-gingerol (3 mg/kg), the conversion of [6]-gingerol to [6]-shogaol demonstrated a significantly larger clearance rate compared to the reverse conversion ([6]-shogaol to [6]-gingerol) [1]. The study further established that the oral bioavailability of pure [6]-gingerol is limited to below 2% (approximately 0.17% ± 0.11%), and it undergoes extensive organ distribution and biotransformation, including conversion to zingerone [1]. This rapid metabolic disposition and irreversible clearance profile is distinct from the slower clearance observed in the reverse pathway.

Pharmacokinetics Interconversion Metabolic clearance In vivo biotransformation

[6]-Gingerol vs. [6]-Shogaol: In Vivo Pharmacokinetics in Humans Reveal Comparable Cmax and AUC for Conjugated Metabolites

A clinical pharmacokinetic study in healthy human volunteers (n=27) administered oral ginger extract at doses up to 2.0 g revealed that free (unconjugated) [6]-gingerol, [8]-gingerol, [10]-gingerol, and [6]-shogaol were not detectable in plasma; only their glucuronide and sulfate conjugates were measurable [1]. At the 2.0 g dose, the Cmax for [6]-gingerol conjugates was 0.85 ± 0.43 μg/mL, with an AUC of 65.6 ± 44.4 μg·hr/mL [1]. In direct comparison, [6]-shogaol conjugates exhibited a Cmax of 0.15 ± 0.12 μg/mL and an AUC of 10.9 ± 13.0 μg·hr/mL [1]. The elimination half-lives for all analytes were less than 2 hours [1]. This data establishes a quantitative reference range for human systemic exposure to [6]-gingerol conjugates, which is approximately 5-6 times higher than that of [6]-shogaol conjugates following oral ginger extract administration.

Human pharmacokinetics Clinical pharmacology Glucuronide conjugates Oral dosing

[6]-Gingerol vs. [6]-Shogaol: Differential Stability Profiles in Simulated Physiological Fluids

The stability of [6]-gingerol and [6]-shogaol was directly compared in simulated gastric fluid (SGF, pH 1) and simulated intestinal fluid (SIF, pH 7.4) at 37 °C [1]. In SGF, both compounds underwent first-order reversible dehydration and hydration reactions, reaching equilibrium at approximately 200 hours [1]. However, a critical differentiating factor is that in SIF (pH 7.4), both [6]-gingerol and [6]-shogaol showed insignificant interconversion [1]. This contrasts with the behavior of [6]-gingerol at elevated temperatures, where reversible degradation at 100 °C and pH 1 reaches equilibrium within only 2 hours [2]. The labile β-hydroxy keto group of [6]-gingerol is the key structural feature governing this pH- and temperature-dependent reactivity, making it more susceptible to transformation in acidic conditions than [6]-shogaol.

Chemical stability Degradation kinetics Simulated gastric fluid Oral formulation

[6]-Gingerol vs. [6]-Shogaol and Capsaicin: 88% Lower Potency for TRPV1 Activation in Cellular Assay

In a direct comparison using a calcium flux assay in T-REx293 cells expressing human TRPV1, [6]-gingerol demonstrated markedly lower potency as a TRPV1 agonist compared to [6]-shogaol and capsaicin [1]. The IC50 for [6]-gingerol was approximately 90 μM, whereas [6]-dehydroshogaol exhibited an IC50 of roughly 9 μM, and capsaicin had an IC50 of 169 μM [1]. This indicates that [6]-gingerol is about an order of magnitude less potent than [6]-shogaol in activating the TRPV1 channel. Furthermore, a separate study confirmed that the potency of gingerols is not dependent on acyl chain length, in contrast to shogaols where elongating the chain weakens potency [2].

TRPV1 agonist Receptor pharmacology Calcium flux assay Pungency mechanism

[6]-Gingerol (CAS 58253-27-3) Optimal Application Scenarios Based on Evidence-Based Differentiation


Antioxidant Capacity Studies: Maximizing Signal with [6]-Gingerol

For in vitro antioxidant screening assays (DPPH, ABTS, FRAP), [6]-gingerol is the preferred compound over [6]-shogaol due to its 56% greater potency in DPPH radical scavenging (IC50 4.85 vs. 7.61 μg/mL) [1]. Its native structure with the β-hydroxy group confers superior electron-donating capacity, making it essential for studies aiming to characterize the full antioxidant potential of fresh ginger constituents.

Cytochrome P450 Drug Interaction Studies: Selecting the Appropriate Gingerol Isomer

In CYP450 inhibition panels, [6]-gingerol exhibits a specific inhibitory profile that is quantitatively distinct from [8]-gingerol and [10]-gingerol. With an IC50 of 12.1 μmol/L for CYP2C9, it is a weaker inhibitor than [8]-gingerol (IC50 6.8 μmol/L) but more potent than [10]-gingerol (IC50 16.3 μmol/L) [2]. Researchers must therefore select the exact gingerol homolog that matches their experimental question, as the alkyl chain length dictates the degree of enzyme inhibition and potential for drug interactions.

In Vivo Pharmacokinetic and Metabolism Studies: Accounting for Asymmetric Bioconversion

[6]-Gingerol is the required starting material for studies investigating the in vivo metabolic fate of fresh ginger constituents. Its asymmetric bioconversion kinetics—characterized by a significantly larger clearance in the forward conversion to [6]-shogaol than the reverse reaction—dictates that dosing with [6]-gingerol produces a unique in vivo metabolite profile and exposure ratio [3]. This is critical for identifying the specific active moiety responsible for a pharmacological effect and for designing dosing regimens in preclinical models.

Oral Formulation Development: Tailoring to GI-Specific Stability

[6]-Gingerol is the compound of choice for developing oral formulations intended for gastric retention or gastric-specific delivery. Its reversible interconversion with [6]-shogaol in acidic conditions (pH 1) but not at neutral pH (7.4) means that the active species present in the stomach can differ from that in the intestine [4]. Formulators must source [6]-gingerol to accurately model the stability and biotransformation of the native compound in the gastric environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6)-Gingerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.